2-(4-Ethylphenyl)-5-hexylpyridine
Description
2-(4-Ethylphenyl)-5-hexylpyridine is a pyridine derivative characterized by a central pyridine ring substituted at the 2-position with a 4-ethylphenyl group and at the 5-position with a hexyl chain. Pyridine derivatives are frequently explored for their bioactivity, structural versatility, and electronic properties, which enable interactions with biological targets or self-assembly in liquid crystalline phases .
Properties
CAS No. |
100907-42-4 |
|---|---|
Molecular Formula |
C19H25N |
Molecular Weight |
267.4g/mol |
IUPAC Name |
2-(4-ethylphenyl)-5-hexylpyridine |
InChI |
InChI=1S/C19H25N/c1-3-5-6-7-8-17-11-14-19(20-15-17)18-12-9-16(4-2)10-13-18/h9-15H,3-8H2,1-2H3 |
InChI Key |
WGERGRIUVKHJPQ-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)CC |
Canonical SMILES |
CCCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Quinoline Derivatives (e.g., 2-(4-Ethylphenyl)-N-isopentylquinolin-4-amine)
- Structure: The quinoline scaffold comprises a fused benzene-pyridine ring system, differing from the single pyridine ring in 2-(4-Ethylphenyl)-5-hexylpyridine.
- Functional Groups : Substitutions include a 4-ethylphenyl group (shared with the target compound) and an isopentylamine chain.
- Bioactivity : Demonstrated antiviral activity against BVDV RdRp via interactions with hydrophobic pockets in viral polymerase domains .
Benzoxazole Derivatives (e.g., 2-Chloro-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide)
- Structure : A benzoxazole core (fused benzene-oxazole) linked to a pyridine-carboxamide group.
- Functional Groups : Includes a 4-ethylphenyl substituent and a chloropyridine moiety.
- Bioactivity : Designed as covalent PPARgamma agonists, highlighting the role of heterocyclic cores in modulating nuclear receptor activity .
- Key Difference : The oxazole ring introduces additional electronegativity and hydrogen-bonding capacity, which may enhance receptor affinity compared to purely hydrocarbon-substituted pyridines .
Pyrimidine Derivatives (e.g., 2-(4-Hexyloxyphenyl)-5-octylpyrimidine)
- Structure : A pyrimidine ring substituted with a 4-hexyloxyphenyl group and an octyl chain.
- Functional Groups : The hexyloxy group introduces ether functionality, differing from the ethylphenyl group in the target compound.
- Physicochemical Properties : Higher molar mass (368.56 g/mol) and melting point (57–62°C) compared to pyridine analogs, likely due to increased van der Waals interactions from longer alkyl chains .
Comparative Data Table
*Estimated based on molecular formula (C19H25N).
†Estimated based on molecular formula (C21H24N2).
Functional Group Impact on Bioactivity and Physicochemistry
- Alkyl Chain Length: Longer chains (e.g., hexyl vs.
- Aromatic Substituents : Ethylphenyl groups contribute to hydrophobic interactions, while electron-withdrawing groups (e.g., chloro in benzoxazole derivatives) modulate electronic density and binding kinetics .
- Heterocyclic Cores : Pyridine and pyrimidine offer distinct electronic environments; pyrimidine’s dual nitrogen atoms may favor hydrogen bonding in biological targets compared to pyridine’s single nitrogen .
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